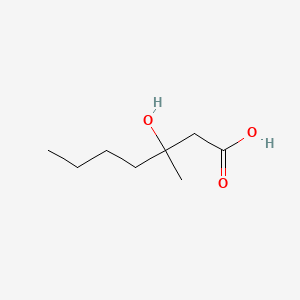
3-Hydroxy-3-methylheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-methylheptanoic acid is an organic compound with the molecular formula C8H16O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on the same molecule
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylheptanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the hydrolysis of 3-hydroxy-3-methylheptanoyl chloride, which can be prepared by reacting this compound with thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-Hydroxy-3-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 3-hydroxy-3-methylheptanoyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-Methylheptanone or 3-methylheptanal
Reduction: 3-Hydroxy-3-methylheptanol
Substitution: 3-Hydroxy-3-methylheptanoyl chloride
科学的研究の応用
3-Hydroxy-3-methylheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
作用機序
The mechanism of action of 3-Hydroxy-3-methylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-3-methylhexanoic acid
- 3-Hydroxy-3-methylglutaric acid
- 3-Hydroxy-3-methylpentanoic acid
Uniqueness
3-Hydroxy-3-methylheptanoic acid is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a longer carbon chain, which can influence its solubility, boiling point, and other physical properties. Its unique structure also affects its interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
160595-71-1 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
3-hydroxy-3-methylheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-8(2,11)6-7(9)10/h11H,3-6H2,1-2H3,(H,9,10) |
InChIキー |
UPHHAMJAKDJQGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


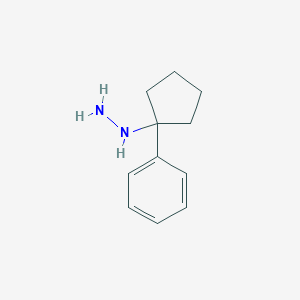
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
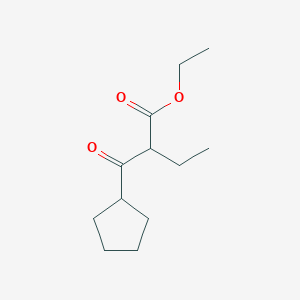
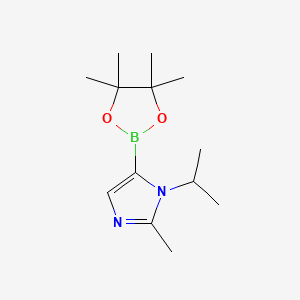
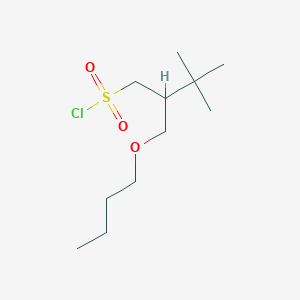
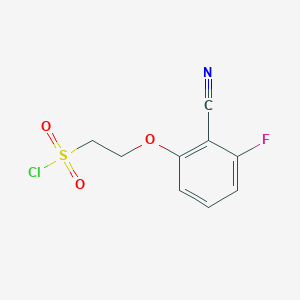
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)
![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
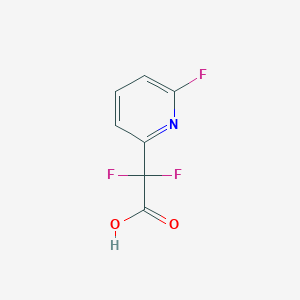
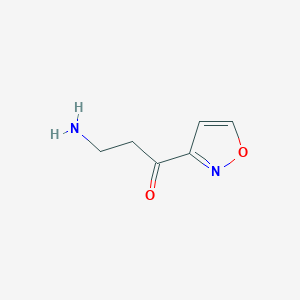
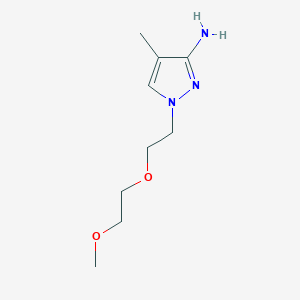
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
